molecular formula C14H14ClNO2S B2792148 N-(4-chlorophenyl)-4-ethylbenzenesulfonamide CAS No. 92253-12-8

N-(4-chlorophenyl)-4-ethylbenzenesulfonamide

Cat. No. B2792148
CAS RN: 92253-12-8
M. Wt: 295.78
InChI Key: WGKCQOGABDWBHK-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-ethylbenzenesulfonamide, commonly known as CES, is a sulfonamide derivative that has gained significant attention in scientific research due to its potential therapeutic applications. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 305.82 g/mol. CES has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects.

Mechanism of Action

The exact mechanism of action of CES is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins. CES has been found to selectively inhibit COX-2, which is the isoform responsible for the production of prostaglandins in response to inflammation.
Biochemical and Physiological Effects:
CES has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and enzymes, such as interleukin-6 (IL-6) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. Additionally, CES has been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and tissue damage.

Advantages and Limitations for Lab Experiments

CES has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a well-characterized chemical structure. Additionally, CES has been extensively studied for its biological activities, making it a useful tool for investigating the mechanisms of inflammation and pain. However, CES also has some limitations. It has low water solubility, which can make it difficult to work with in aqueous environments. Additionally, it has been found to be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on CES. One area of interest is the development of novel derivatives that exhibit improved pharmacological properties, such as increased solubility and reduced toxicity. Additionally, there is interest in investigating the potential use of CES as a therapeutic agent for the treatment of inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. Finally, there is ongoing research into the mechanisms of action of CES, with the aim of identifying new targets for the development of anti-inflammatory drugs.

Scientific Research Applications

CES has been extensively studied for its pharmacological activities and potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, CES has been shown to possess analgesic and antipyretic effects, making it a potential candidate for the treatment of pain and fever.

properties

IUPAC Name

N-(4-chlorophenyl)-4-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c1-2-11-3-9-14(10-4-11)19(17,18)16-13-7-5-12(15)6-8-13/h3-10,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKCQOGABDWBHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-ethylbenzenesulfonyl chloride (90%, 4.25 g (20.8 mmol)) in pyridine (10 ml), 4-chloroaniline (2.55 g (20.0 mmol)) was added with stirring at room temperature. After 18 hours' stirring at room temperature, water (100.0 ml) was added to the reaction mixture and the mixture was extracted with ethyl acetate. The extract was washed with dilute hydrochloric acid, water and a saturated aqueous solution of sodium chloride successively, dried over anhydrous magnesium sulfate, and then concentrated under reduced pressure to give 5.26 g (89%) of 4′-chloro-4-ethylbenzenesulfonanilide as white crystals.
Quantity
4.25 g
Type
reactant
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

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